![molecular formula C18H24N2O3 B592268 tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate CAS No. 400797-94-6](/img/structure/B592268.png)
tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H24N2O3 . It has a molecular weight of 316.39 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate was achieved starting from commercially available 4-bromo-1H-indole . The process involved several steps including formylation, reduction, protection of the hydroxy group, and introduction of a formyl group . The key step was the introduction of the TBS-protected enyne side chain at the 4-position through the Horner–Wadsworth–Emmons olefination .Molecular Structure Analysis
The molecular structure of Tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate consists of a piperidine ring attached to a tert-butyl carboxylate group and an oxoindolinyl group .Chemical Reactions Analysis
While specific chemical reactions involving Tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate have not been found, the compound’s structure suggests it could undergo reactions typical of carboxylates, piperidines, and oxoindolines .Scientific Research Applications
Chemical Synthesis
This compound is often used as an intermediate in the synthesis of various organic compounds . It has a molecular weight of 316.4 and its IUPAC name is tert-butyl 4-(2-oxo-2,3-dihydro-1H-indol-1-yl)-1-piperidinecarboxylate .
Precursor to Biologically Active Compounds
The compound serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Building Blocks in Organic Synthesis
Piperazine derivatives such as this compound serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis of Crizotinib
This compound is an important intermediate in the synthesis of biologically active compounds such as crizotinib . Crizotinib is an anti-cancer drug used for the treatment of certain types of non-small cell lung cancer.
properties
IUPAC Name |
tert-butyl 4-(2-oxo-3H-indol-1-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)19-10-8-14(9-11-19)20-15-7-5-4-6-13(15)12-16(20)21/h4-7,14H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJUTDROJPEMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737320 | |
Record name | tert-Butyl 4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate | |
CAS RN |
400797-94-6 | |
Record name | tert-Butyl 4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.